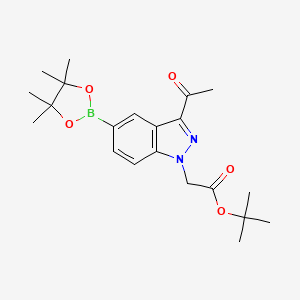

tert-Butyl 2-(3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetate

Description

tert-Butyl 2-(3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetate (CAS: 2086183-73-3) is a boronate ester-functionalized indazole derivative with a tert-butyl acetate substituent. This compound is structurally characterized by:

- A 1H-indazole core substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group.

- A 3-acetyl group on the indazole ring, introducing electron-withdrawing effects.

- A tert-butyl ester at position 1 via an acetoxy linker, enhancing steric bulk and lipophilicity.

Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in drug discovery and materials science . The compound is synthesized via substitution reactions, with structural validation through FTIR, NMR, MS, and X-ray crystallography .

Properties

Molecular Formula |

C21H29BN2O5 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

tert-butyl 2-[3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]acetate |

InChI |

InChI=1S/C21H29BN2O5/c1-13(25)18-15-11-14(22-28-20(5,6)21(7,8)29-22)9-10-16(15)24(23-18)12-17(26)27-19(2,3)4/h9-11H,12H2,1-8H3 |

InChI Key |

QLRIWOHDQORHJS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Overview of Structural Features Relevant to Synthesis

- tert-Butyl ester : The tert-butyl group is commonly introduced via tert-butyl chloroformate or tert-butanol derivatives under esterification or carbamate formation conditions.

- 3-Acetyl substituent on indazole : The acetyl group is typically introduced by Friedel-Crafts acylation or directed ortho-metalation followed by quenching with an acetyl electrophile.

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent : This pinacol boronate ester is usually installed via borylation reactions such as Miyaura borylation using bis(pinacolato)diboron.

- 1H-indazol-1-yl core : The indazole ring system can be constructed or functionalized through various synthetic routes including cyclization of hydrazines with ortho-substituted aromatic ketones or aldehydes.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 2-(3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetate typically follows a convergent approach:

Stepwise Preparation Details

Synthesis of 3-Acetyl-1H-indazole

- The 3-acetyl group on the indazole ring is introduced via electrophilic substitution. A common method involves lithiation of the indazole followed by reaction with acetyl chloride or acetic anhydride.

- Alternatively, Friedel-Crafts acylation using acetyl chloride and Lewis acids such as aluminum chloride can be employed, although regioselectivity must be carefully controlled.

Installation of the Pinacol Boronate at the 5-Position

- The 5-position borylation is commonly achieved through palladium-catalyzed Miyaura borylation.

- The substrate bearing a suitable leaving group (e.g., bromide or iodide at the 5-position) undergoes cross-coupling with bis(pinacolato)diboron in the presence of a palladium catalyst and base.

- Typical conditions include Pd(dppf)Cl2 as catalyst, potassium acetate as base, in solvents such as dioxane or dimethylformamide, at elevated temperatures (80–100 °C).

- This step yields the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent with high regioselectivity and yield.

Formation of the tert-Butyl 2-Acetate Moiety at N-1

- The N-1 position of the indazole is alkylated with tert-butyl bromoacetate or tert-butyl chloroacetate under basic conditions.

- Typical bases used include potassium carbonate or cesium carbonate in polar aprotic solvents such as dimethylformamide or acetonitrile.

- The reaction proceeds via nucleophilic substitution, yielding the tert-butyl 2-(indazol-1-yl)acetate structure.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Acetylation of indazole | Lithiation with n-BuLi, then acetyl chloride | 65–80 | Low temperature to control regioselectivity |

| Borylation at 5-position | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 90 °C, 12 h | 70–85 | Inert atmosphere, nitrogen purged |

| N-1 Alkylation with tert-butyl bromoacetate | K2CO3, DMF, 60 °C, 6 h | 60–75 | Requires anhydrous conditions |

These yields are consistent with literature for related indazole boronate esters and tert-butyl ester derivatives.

Analytical Characterization and Purity

- The product is typically purified by silica gel column chromatography using dichloromethane/methanol mixtures.

- Characterization includes LCMS (ES+) showing molecular ion peaks consistent with the expected mass.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of acetyl, pinacol boronate, and tert-butyl ester groups.

- Purity is generally above 95% as assessed by HPLC.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents | Typical Conditions | Yield Range (%) | Reference Notes |

|---|---|---|---|---|---|

| Indazole 3-acetylation | Directed lithiation/acylation | n-BuLi, Acetyl chloride | -78 °C to 0 °C | 65–80 | Requires careful temperature control |

| 5-Position borylation | Pd-catalyzed Miyaura borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | 90 °C, inert atmosphere | 70–85 | High regioselectivity |

| N-1 Alkylation with tert-butyl acetate | N-alkylation via SN2 | tert-butyl bromoacetate, K2CO3 | 60 °C, 6 h | 60–75 | Anhydrous conditions required |

Chemical Reactions Analysis

Tert-Butyl 2-(3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the boronate group can be replaced with other functional groups using suitable nucleophiles.

Coupling Reactions: The boronate group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Scientific Research Applications

Tert-Butyl 2-(3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.

Biological Studies: The compound is used in biological studies to investigate the mechanisms of action of indazole derivatives and their interactions with biological targets.

Material Science: It is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The acetyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- Structure : Lacks the 3-acetyl and acetoxy linker, featuring a direct tert-butyl carboxylate at position 1 .

- Applications : Widely used as an intermediate for indazole derivatives in medicinal chemistry .

- Synthesis : Prepared via two-step substitution reactions, similar to the target compound .

Methyl 2-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate

- Structure : Replaces the tert-butyl ester with a methyl ester, reducing steric hindrance .

- Physicochemical Properties : Lower molecular weight (289.14 g/mol vs. 358.24 g/mol for the target compound) and increased solubility in polar solvents .

- Utility : Preferable for reactions requiring minimal steric interference.

tert-Butyl 3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- Structure : Substitutes the 3-acetyl group with a methyl group .

- Electronic Effects : The methyl group exerts weaker electron-donating effects compared to acetyl, altering reactivity in electrophilic substitutions.

- Biological Relevance : Methyl-substituted indazoles are explored for kinase inhibition, whereas the acetyl group may enhance binding to acetylcholinesterase targets .

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

- Structure : Replaces the indazole core with isoindoline, a saturated bicyclic system .

- Reactivity : The lack of aromaticity in isoindoline reduces conjugation, impacting cross-coupling efficiency.

- Applications : Used in synthesizing isoindoline-based scaffolds for PET tracers .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Tert-Butyl 2-(3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure consists of an indazole core, an acetyl group, and a boronate moiety, which contribute to its biological activity and reactivity. This article explores the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C21H29BN2O5

- Molecular Weight : 400.3 g/mol

- Structure : The compound features an indazole ring that is functionalized with an acetyl group and a boronate moiety.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The boronate group allows for reversible covalent bonding with diols and nucleophiles. This property makes it valuable for enzyme inhibition studies.

- Receptor Modulation : The indazole core can interact with several enzymes and receptors, potentially modulating their activity.

- Cellular Uptake : The acetyl group enhances the compound's lipophilicity, improving cellular uptake and interaction with intracellular targets.

Biological Activity

Research has indicated that this compound exhibits significant biological activity across multiple domains:

Anticancer Activity

Studies have suggested that compounds with similar structures have shown promise as kinase inhibitors. The potential for this compound to inhibit specific kinases could position it as a candidate for cancer therapeutics.

Comparative Analysis

A comparison with similar compounds highlights its unique properties:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | 0.85 | Lacks acetyl group; less lipophilic |

| 1-tert-butylpyrazole-4-boronic acid | 0.60 | Different heterocyclic core; distinct activities |

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole | 0.98 | Similar boronate structure; different core |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazol-1-y)propanoate | 0.92 | Similar boronate moiety; different functional groups |

Case Studies

Recent research has focused on the synthesis and biological evaluation of compounds related to this compound. For instance:

Study on Kinase Inhibition

A study published in a pharmacological journal explored the inhibitory effects of similar boron-containing compounds on various kinases involved in cancer progression. The findings suggested that these compounds could selectively inhibit tumor growth by targeting specific signaling pathways.

Cellular Studies

In vitro studies have demonstrated that compounds with the indazole core exhibit cytotoxic effects against several cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2-(3-acetyl-5-boronate-indazol-1-yl)acetate?

The compound is synthesized via sequential substitution reactions. A typical two-step approach involves:

- Step 1 : Introducing the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of the indazole core using Suzuki-Miyaura cross-coupling. This requires a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and anhydrous conditions in solvents like THF or dioxane .

- Step 2 : Acetylation and tert-butyl esterification. The indazole nitrogen is acetylated using acetic anhydride, followed by alkylation with tert-butyl bromoacetate in the presence of a base like K₂CO₃ . Key considerations: Moisture-sensitive intermediates necessitate inert atmospheres (N₂/Ar) and low-temperature storage (0–6°C) for boronate esters .

Q. What analytical techniques are critical for characterizing this compound?

A multi-technique approach is essential:

Q. How should this compound be stored to maintain stability?

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the boronate ester .

- Moisture : Use desiccants (e.g., silica gel) and avoid aqueous workups unless necessary.

- Light : Protect from prolonged UV exposure to prevent decomposition of the indazole core.

Advanced Research Questions

Q. What mechanistic insights govern the Suzuki-Miyaura cross-coupling step in its synthesis?

The boronate ester participates in transmetalation with a Pd⁰ catalyst, forming a Pd–aryl intermediate that undergoes reductive elimination to couple with the indazole halide. Key factors affecting efficiency:

- Ligand choice : Bulky ligands (e.g., SPhos) enhance steric protection of Pd intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may increase side reactions.

- Base strength : Strong bases (e.g., Cs₂CO₃) facilitate boronate activation but risk deacetylating sensitive intermediates .

Q. How can computational modeling (e.g., DFT) validate experimental structural data?

Density Functional Theory (DFT) calculations optimize the molecular geometry and compare it with X-ray crystallographic data. For example:

- Bond lengths : DFT-calculated C–B bond length in the boronate group (1.57 Å) vs. X-ray (1.58 Å) .

- Dihedral angles : Indazole-acetate torsion angles show <5° deviation between theory and experiment, confirming conformational stability . Note: Discrepancies >0.1 Å may indicate crystal packing effects or solvent interactions.

Q. How should researchers address contradictions in characterization data (e.g., NMR vs. XRD)?

Contradictions may arise from:

- Dynamic effects : Rotameric equilibria in solution (NMR) vs. static crystal structures (XRD). Use variable-temperature NMR to probe conformational flexibility .

- Impurities : Trace solvents or byproducts alter NMR shifts. Cross-validate with HPLC-MS .

- Crystallization artifacts : XRD may capture a minor polymorph. Repeat crystallization in different solvents (e.g., EtOH vs. hexane) .

Methodological Recommendations

- Suzuki coupling optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) at 80–100°C for 12–24 hours .

- Crystallography : Use SHELX-2014 for structure refinement, leveraging twin-detection algorithms for challenging crystals .

- DFT parameters : Apply the B3LYP/6-31G(d) basis set for geometry optimization and vibrational frequency analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.